molecular formula C13H15ClN2O3 B359646 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1022919-09-0

2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B359646
CAS No.: 1022919-09-0
M. Wt: 282.72g/mol
InChI Key: SPWNROYGRVIXKP-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid is a synthetic, small-molecule building block belonging to the class of piperazinyl-acetic acid derivatives. Its molecular structure incorporates a chlorobenzyl group and an oxo-piperazine ring fused to an acetic acid moiety, a scaffold recognized in medicinal chemistry for its potential as a precursor to pharmacologically active compounds . While the specific biological profile of this exact compound requires further investigation, its core structure is shared with molecules that interact with central nervous system targets . The presence of the acetic acid functional group provides a versatile handle for further chemical modification, such as amide coupling or salt formation, making it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-10-4-2-1-3-9(10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWNROYGRVIXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199726
Record name 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022919-09-0
Record name 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022919-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with 2-Chlorobenzyl Halides

A common route involves reacting a piperazine precursor with 2-chlorobenzyl chloride or bromide. For example, 1-(2-chlorobenzyl)piperazine is synthesized by treating piperazine with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate. Subsequent oxidation at the 3-position introduces the ketone group.

Reaction Conditions:

  • Solvent: Anhydrous acetone or dimethylformamide (DMF).

  • Temperature: 80–100°C for 6–12 hours.

  • Yield: ~70–85% after recrystallization.

StepReagentsTemperatureYield
Ester formationEthyl bromoacetate60°C88%
Acid hydrolysis2M HClReflux95%

This method is favored for its high selectivity and minimal byproducts.

Condensation Routes for Piperazine Ring Formation

Cyclocondensation of Diamines with Keto Acids

An alternative approach constructs the piperazine ring from 1,2-diaminoethane and α-keto acid derivatives. For example, reacting 1,2-diaminoethane with 2-chlorobenzyl glyoxal forms the 3-oxopiperazine core, which is then functionalized with acetic acid via Michael addition.

Optimization Notes:

  • Catalytic acetic acid improves reaction rates.

  • Yields drop to ~60% without rigorous exclusion of moisture.

Solid-Phase Synthesis

Recent advances utilize resin-bound piperazine precursors to streamline purification. Wang resin-functionalized piperazine is alkylated with 2-chlorobenzyl bromide, followed by on-resin oxidation and cleavage with trifluoroacetic acid to release the target compound. This method achieves >90% purity but requires specialized equipment.

Hydrolysis of Ester Precursors

Base-Catalyzed Hydrolysis

The tert-butyl ester of 2-[1-(2-chlorobenzyl)-3-oxo-2-piperazinyl]-acetate is hydrolyzed using NaOH in a water/acetone mixture. This method, adapted from cetirizine synthesis, offers high yields (77–96%) and avoids racemization.

Procedure:

  • Suspend ester (1 mol) in acetone (5 L).

  • Add 15% NaOH (2.5 L) and stir at 50°C for 4 hours.

  • Acidify with HCl to pH 2–3 and extract with dichloromethane.

Acid-Mediated Hydrolysis

Using dilute H₂SO₄ (10%) in ethanol at reflux for 8 hours directly produces the carboxylic acid with comparable yields (82–89%). This method bypasses intermediate isolation, reducing production time.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
AlkylationHigh selectivity, scalableRequires anhydrous conditions70–95%
CondensationFlexible substrate modificationsLower yields, longer steps60–75%
Ester hydrolysisMild conditions, high purityAcid-sensitive substrates77–96%

Base-catalyzed hydrolysis of tert-butyl esters emerges as the most efficient method, balancing yield and practicality.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Over-alkylation of piperazine can occur, producing bis-(2-chlorobenzyl) byproducts. Using a 1:1 molar ratio of piperazine to alkylating agent and phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses this issue.

Oxidation Side Reactions

The 3-oxo group may undergo over-oxidation to a carboxylate. Controlled addition of oxidizing agents like Jones reagent (CrO₃/H₂SO₄) at 0–5°C mitigates this risk.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Column Chromatography : Silica gel eluted with chloroform/methanol (9:1) resolves closely related impurities .

Chemical Reactions Analysis

2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles like hydroxide or amine groups replace the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent:
The compound is being studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. The piperazine moiety is often associated with central nervous system activity, making this compound a candidate for neuropharmacological research.

Mechanism of Action:
Research indicates that 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid may interact with neurotransmitter receptors and enzymes involved in pain pathways. Preliminary studies suggest it may inhibit certain enzymes linked to cell proliferation, indicating potential anticancer properties .

Synthesis and Modification:
The synthesis typically involves multi-step organic reactions, including the reaction of 2-chlorobenzyl chloride with piperazine followed by oxidation and acylation. These methods can be optimized for yield and purity, allowing for the development of derivatives with improved pharmacokinetic properties .

Biochemistry

Proteomics Research:
In biochemistry, this compound is utilized as a specialty product for proteomics research. It plays a role in affinity chromatography and mass spectrometry for protein identification and quantification.

Biological Activity:
Studies have shown that this compound exhibits significant biological activities such as anti-inflammatory and analgesic effects. Its structural properties allow it to interact with various biological targets, which is crucial for understanding its therapeutic potential .

Analytical Chemistry

Reference Material:
Analytical chemists employ this compound as a standard or reference material in chromatographic analysis or spectrometry. It aids in calibrating instruments or comparing unknown samples.

Quantitative Analysis:
Utilized in quantitative analysis methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), it helps assess the accuracy and precision of analytical methods, leading to reliable calibration curves and detection limits for various analytes.

Chemical Informatics

Predictive Modeling:
In chemical informatics, data related to this compound can be used to develop predictive models regarding chemical properties or biological activities. Techniques such as data mining and machine learning are applied to large datasets to forecast behaviors of similar compounds.

Comparison with Related Compounds

To illustrate the uniqueness of this compound within its class, the following table compares it with structurally similar compounds:

Compound NameChemical FormulaUnique Features
2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acidC14H18N2O3C_{14}H_{18}N_{2}O_{3}Contains a methyl group instead of chlorine, affecting lipophilicity.
1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl-acetic acidC13H14ClN2O3C_{13}H_{14}ClN_{2}O_{3}Substituted at the para position, potentially altering receptor interactions.
3-Oxo-1-(phenethyl)-piperazine acetic acidC15H19N2O3C_{15}H_{19}N_{2}O_{3}Features a phenethyl group that may influence pharmacokinetics differently than chlorobenzyl groups.

Case Studies

Several studies have investigated the biological activities of this compound, highlighting its potential applications:

  • Antimicrobial Properties: A study evaluated its efficacy against various bacterial strains, demonstrating comparable activity to established antibiotics like penicillin G .
  • Neuropharmacological Effects: Research focused on its interaction with neurotransmitter receptors revealed potential implications in treating anxiety and depression disorders .
  • Analytical Applications: In analytical chemistry, this compound has been successfully used as a calibration standard in HPLC methods for quantifying related compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Substituted Benzyl Analogs

Variations in the benzyl substituent significantly influence electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Differences vs. Target Compound Biological Relevance (If Available) References
[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid 2-OCH₃ 278.31 Increased polarity due to methoxy group; reduced logP Potential CNS activity (inference from similar piperazines)
[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid 2-CH₃ 262.31 Lower electronegativity; enhanced metabolic stability Antibacterial activity (e.g., MIC = 8 µg/mL for S. aureus)
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid 4-F 266.27 Smaller substituent; improved bioavailability Antifungal activity (analogous to benzisothiazolones)
[1-(3-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid 3-F 266.27 Altered steric profile; meta-substitution effects Not explicitly reported

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to electrophilic targets (e.g., enzymes) but may reduce solubility.
  • Electron-Donating Groups (e.g., OCH₃, CH₃): Increase solubility but may lower receptor affinity .

Heterocyclic Modifications

Thiazolo-Triazin Derivatives
Compound 4f (2-[6-(2-chlorobenzyl)-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazin-3-yl]acetic acid) shares the 2-chlorobenzyl group but replaces piperazine with a fused thiazolo-triazin ring. This modification enhances antibacterial activity (e.g., MIC = 2 µg/mL against E. coli) due to increased aromaticity and planar structure .

Functional Group Variations

Ester Derivatives Ethyl esters (e.g., ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate) exhibit higher lipophilicity, favoring blood-brain barrier penetration, but require hydrolysis for activation .

Biological Activity

2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS Number: 1022919-09-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

  • Molecular Formula : C₁₃H₁₅ClN₂O₃
  • Molecular Weight : 306.15 g/mol
  • Structure : The compound features a piperazine ring substituted with a chlorobenzyl group and a keto-acetic acid moiety.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (μM) Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via p53 activation
U-937 (Leukemia)0.12 - 2.78Cell cycle arrest and apoptosis induction
A549 (Lung)0.65Inhibition of proliferation through caspase activation

Studies have shown that analogs of this compound can induce apoptosis in MCF-7 and other cancer cell lines, suggesting that it may act through the upregulation of pro-apoptotic factors like p53 and downregulation of anti-apoptotic proteins .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Enzyme Inhibition IC₅₀ (μM) Comparison with Meloxicam
COX-169.56More active
COX-256.43Comparable

The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases, similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to increased caspase activity.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of COX enzymes, leading to reduced prostaglandin synthesis.

Study on Anticancer Activity

In a study evaluating the anticancer efficacy of related compounds, it was found that derivatives exhibited IC₅₀ values ranging from sub-micromolar to micromolar concentrations against various cancer cell lines, indicating potent cytotoxic effects .

Study on Anti-inflammatory Effects

Another study demonstrated that certain derivatives showed higher selectivity for COX-1 over COX-2, suggesting a potential therapeutic advantage in minimizing gastrointestinal side effects commonly associated with COX-2 inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves dissolving the precursor (e.g., 1-Benzyl-3-oxo-2-piperazinyl derivatives) in dimethylformamide (DMF) with activating agents like HOBt (1-hydroxybenzotriazole) and EDC (N-ethylcarbodiimide). The reaction proceeds at 40°C overnight, followed by aqueous workup, extraction with ethyl acetate, and purification via sequential washing with acidic/basic solutions and drying with anhydrous Na₂SO₄ .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For piperazine derivatives, crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 153 K) to minimize thermal motion. R-factor refinement (<0.05) ensures accuracy in bond-length and angle determination. Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups and proton environments .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Liquid-liquid extraction using dichloromethane or ethyl acetate is common. Post-extraction, sequential washing with 1M HCl (to remove unreacted amines), saturated NaHCO₃ (for acid removal), and brine (to reduce water content) improves purity. Final purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures enhances yield .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA simulate energy profiles for intermediates, while machine learning algorithms analyze experimental datasets to identify optimal conditions (solvent, temperature, catalyst). This reduces trial-and-error experimentation and accelerates reaction design .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols. Standardize testing using CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial activity. For example, MIC (Minimum Inhibitory Concentration) assays should use consistent inoculum sizes (~10⁵ CFU/mL) and reference controls (e.g., ampicillin). Statistical tools like ANOVA or PCA identify outliers and normalize batch effects .

Q. How can membrane separation technologies improve large-scale production?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (<300 Da) selectively concentrate the compound while removing solvents or salts. Process parameters (transmembrane pressure, flow rate) are optimized using response surface methodology (RSM) to maximize yield and minimize fouling. Continuous-flow reactors coupled with in-line membrane modules enhance scalability .

Q. What mechanistic insights explain the compound’s potential antimicrobial activity?

  • Methodological Answer : Piperazine derivatives often target bacterial enzymes (e.g., dihydrofolate reductase) or disrupt membrane integrity. Molecular docking (AutoDock Vina) models interactions between the compound’s chlorobenzyl group and enzyme active sites. Validate hypotheses via site-directed mutagenesis of bacterial strains and comparative IC₅₀ assays .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping peaks. Compare experimental shifts with predicted values from tools like ChemDraw or ACD/Labs. For crystallographic data, check CIF files against the Cambridge Structural Database (CSD) to ensure consistency in bond metrics .

Q. What protocols ensure ecological safety during disposal of this compound?

  • Methodological Answer : Follow OECD 301 guidelines for biodegradability testing. If no data exist, treat the compound as persistent and use licensed waste disposal services. Neutralize acidic residues with CaCO₃ before incineration. Document disposal via Safety Data Sheets (SDS) to comply with REACH regulations .

Tables for Key Data

Table 1 : Synthetic Parameters for Carbodiimide-Mediated Coupling

ParameterOptimal ValueReference
Reaction Temperature40°C
HOBt:EDC Molar Ratio1:1.1
SolventDMF
Purification Yield75–85%

Table 2 : Computational Tools for Reaction Optimization

ToolApplicationReference
Gaussian (DFT)Transition State
Scikit-learnData Clustering
AutoDock VinaMolecular Docking

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